2-Hydroxyxanthone 2-Hydroxyxanthone 2-Hydroxyxanthone belongs to the class of organic compounds known as xanthones. These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. Xanthene is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring. 2-Hydroxyxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-hydroxyxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, 2-hydroxyxanthone can be found in fruits, herbs and spices, and mammee apple. This makes 2-hydroxyxanthone a potential biomarker for the consumption of these food products.
2-hydroxy-9-xanthenone is a member of xanthones.
Brand Name: Vulcanchem
CAS No.: 1915-98-6
VCID: VC21229801
InChI: InChI=1S/C13H8O3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O
Molecular Formula: C13H8O3
Molecular Weight: 212.2 g/mol

2-Hydroxyxanthone

CAS No.: 1915-98-6

Cat. No.: VC21229801

Molecular Formula: C13H8O3

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyxanthone - 1915-98-6

Specification

CAS No. 1915-98-6
Molecular Formula C13H8O3
Molecular Weight 212.2 g/mol
IUPAC Name 2-hydroxyxanthen-9-one
Standard InChI InChI=1S/C13H8O3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H
Standard InChI Key WSACHQJPCNOREV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O
Appearance Yellow powder
Melting Point 241-241.5°C

Introduction

Chemical Structure and Classification

2-Hydroxyxanthone belongs to the class of organic compounds known as xanthones, which are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9 . The xanthene structure consists of two benzene rings linearly fused to each other through a pyran ring, creating a tricyclic system . The 2-hydroxy designation indicates the presence of a hydroxyl group at position 2 of the xanthone skeleton.

Chemical Properties

2-Hydroxyxanthone exists as a solid compound with limited water solubility. The compound is relatively neutral and primarily located in cellular membranes, as predicted from its logP value . Outside of the human body, 2-hydroxyxanthone can be found in fruits, herbs and spices, and mammee apple, making it a potential biomarker for the consumption of these food products .

Table 1: Chemical Properties of 2-Hydroxyxanthone

PropertyValue
Chemical FormulaC₁₃H₈O₃
Average Molecular Weight212.2008
Monoisotopic Molecular Weight212.047344122
IUPAC Name2-hydroxy-9H-xanthen-9-one
Traditional Name2-hydroxyxanthen-9-one
CAS Registry Number1915-98-6
Physical StateSolid
SolubilityPractically insoluble in water
Primary LocationCellular membrane (predicted)

Structural Identifiers

The structure of 2-hydroxyxanthone can be represented through various chemical notation systems. The SMILES notation for the compound is OC1=CC2=C(OC3=CC=CC=C3C2=O)C=C1, while its InChI identifier is InChI=1S/C13H8O3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H . These identifiers provide standardized methods for representing the chemical structure in databases and publications.

Synthesis Methods

Several methods have been developed for the synthesis of 2-hydroxyxanthone, with varying yields and starting materials. The synthesis routes typically involve multiple steps and careful control of reaction conditions.

Synthesis from Xanthone

One established method for synthesizing 2-hydroxyxanthone involves a three-step process starting from xanthone . This route proceeds through nitration, reduction, and diazotization-hydrolysis steps:

  • Nitration of xanthone to form 2-nitroxanthone

  • Reduction of 2-nitroxanthone to form 2-aminoxanthone using SnCl₂·2H₂O/HCl

  • Conversion of 2-aminoxanthone to 2-hydroxyxanthone via diazotization with NaNO₂/HCl followed by hydrolysis

Synthesis from 2,6-Dihydroxybenzoic Acid

Another synthetic approach uses 2,6-dihydroxybenzoic acid as the starting material . This method involves the reaction of 2,6-dihydroxybenzoic acid with various substituted phenols (phloroglucinol, resorcinol, and pyrogallol) in the presence of Eaton's reagent:

  • A mixture of 2,6-dihydroxybenzoic acid (15.0 mmol), the substituted phenol (15.0 mmol), and Eaton's reagent (8.00 mL) is heated at 80-85°C for 3 hours

  • After cooling to room temperature, the mixture is poured into cold water

  • The resulting solid is collected by filtration, washed with water until neutral, dried, and purified

This method produces hydroxyxanthones with yields ranging from 11.15% to 33.42% .

Characterization of Synthesized 2-Hydroxyxanthone

The successful synthesis of 2-hydroxyxanthone can be confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy typically shows an absorption at 3433 cm⁻¹ indicating the OH stretch, while the stretching of aromatic C=C appears at 1620 cm⁻¹ .

¹H-NMR spectroscopy reveals aryl protons in the region of δ 6.85-7.56 ppm, with four doublet peaks at δ 6.85 (2H, J=8.3 Hz), 6.91 (2H, J=8.3 Hz), 7.28 (2H, J=8.3 Hz), and 7.56 (2H, J=8.3 Hz) ppm, as well as one triplet peak at δ 7.20 ppm . The hydroxyl proton appears as a singlet peak at δ 11.93 ppm.

¹³C-NMR spectroscopy shows aryl carbons at δ 96, 106, 110, 117, 137, and 155 ppm, with the carbonyl group appearing at δ 179 ppm and the carbon adjacent to the hydroxyl group at δ 155 ppm .

Biological Activities

2-Hydroxyxanthone exhibits several important biological activities, including antioxidant, anticancer, and antimalarial properties. These activities have been investigated through various in vitro assays.

Antioxidant Activity

Hydroxyxanthones have been evaluated as antioxidant agents through radical scavenging assays using 1,1-diphenylpicryl-2-hydrazyl (DPPH) . While some hydroxyxanthones demonstrate strong antioxidant properties with IC₅₀ values as low as 349 ± 68 μM, others show moderate antioxidant activity with IC₅₀ values greater than 500 μM .

The antioxidant capacity of hydroxyxanthones is believed to be related to their ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.

Anticancer Activity

Hydroxyxanthones, including 2-hydroxyxanthone, exhibit promising anticancer activity against various cancer cell lines, including lung, breast, hepatoma, cervical, and colorectal cancers . The anticancer potential is typically assessed through in vitro assays using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method .

One study demonstrated that a specific hydroxyxanthone exhibited significant anticancer activity against MCF-7 breast cancer cells with an IC₅₀ value of 184 ± 15 μM and a high selectivity index (SI) of 18.42 . This indicates the compound's ability to selectively target cancer cells while minimizing damage to normal cells.

The anticancer mechanism of hydroxyxanthones involves:

  • Cell apoptosis stimulation through caspase enzyme activation

  • Inhibition of Topoisomerase II protein via DNA intercalation at cleavage sites

  • DNA intercalation similar to standard agents like doxorubicin and mitoxantrone

Molecular docking studies have revealed that hydroxyxanthones interact with the active sites of Topoisomerase II protein through hydrogen bonding with DG13 and π–π stacking interactions with DA12 and DC8 . This interaction mechanism is facilitated by the three fused aromatic systems in the hydroxyxanthone structure, which is considered an essential pharmacophoric feature of Topoisomerase II inhibitors .

Antimalarial Activity

2-Hydroxyxanthone has demonstrated promising antimalarial activity against Plasmodium falciparum strain 3D7 . In vitro antimalarial assays conducted using microscopic methods with an incubation time of 48 hours showed that 2-hydroxyxanthone has an IC₅₀ value of 0.44 μg/mL against P. falciparum .

This antimalarial activity is notably better than that of the parent compound xanthone, which has an IC₅₀ value of 0.688 μg/mL . The improved activity suggests that the hydroxyl group at position 2 enhances the antimalarial properties of the xanthone scaffold.

Table 2: Biological Activities of 2-Hydroxyxanthone

ActivityAssay MethodResultReference
AntimalarialIn vitro against P. falciparum 3D7IC₅₀ = 0.44 μg/mL
AntioxidantDPPH radical scavengingModerate to strong activity
AnticancerMTT assay against various cancer cell linesSelective activity against cancer cells

Synthesis and Characterization Techniques

The synthesis and characterization of 2-hydroxyxanthone involve various analytical techniques to confirm structure and purity.

Synthesis Monitoring

The progress of synthetic reactions is typically monitored using thin-layer chromatography (TLC), comparing the retention factor (Rf) values of the reaction mixture with those of the starting materials . A difference in Rf values indicates the formation of new products.

Analytical Techniques

Several analytical techniques are employed for the characterization of 2-hydroxyxanthone:

  • Melting point determination to assess purity

  • Fourier transform infrared (FTIR) spectroscopy to identify functional groups

  • Nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C) to elucidate structure

  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns

  • UV-visible spectroscopy to determine absorption characteristics

These techniques provide complementary information about the structure and properties of 2-hydroxyxanthone, ensuring accurate characterization of the synthesized compound.

Research Applications and Future Perspectives

The diverse biological activities of 2-hydroxyxanthone suggest several potential applications in medicine and pharmacology.

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